BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Biological Activities of
4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+-)-3-(4-Hydroxyphenyl)lactic acid

Cat. No.: B3416176

Executive Summary: 4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid originating from
both endogenous human metabolism of tyrosine and microbial fermentation, particularly by
Lactobacillus species.[1][2][3] It has garnered interest for its biological activities, primarily its
antifungal properties and its role as a potential biomarker for various metabolic disorders like
tyrosinemia and phenylketonuria.[1][4] While research specifically quantifying the bioactivities
of 4-HPLA is still emerging, extensive studies on the closely related microbial metabolite, 4-
Hydroxyphenylacetic acid (4-HPAA), reveal potent antioxidant, anti-inflammatory, anti-obesity,
antithrombotic, and bone-protective effects. This guide summarizes the known biological
functions of 4-HPLA, presents the well-documented activities of 4-HPAA as a comparative
framework, details key experimental protocols, and visualizes the underlying signaling
pathways to inform future research and drug development.

Introduction
Chemical Profile and Sources

4-Hydroxyphenyllactic acid (4-HPLA), also known as 4-hydroxyphenyllactate, is a metabolite of
the amino acid tyrosine. Endogenously, the L-isomeric form arises from human metabolic
pathways. Concurrently, the D-isomer is produced by gut microbiota, with notable production by
various Lactobacillus species, which contribute to its presence and activity within the host. Its
production is a key feature of lactic acid bacteria (LAB) metabolism, where it is recognized as
an antimicrobial compound.

Distinction from 4-Hydroxyphenylacetic Acid (4-HPAA)
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It is critical to distinguish 4-HPLA from the structurally similar but distinct compound, 4-
Hydroxyphenylacetic acid (4-HPAA). While both are tyrosine metabolites, 4-HPLA possesses a
hydroxyl group on the propionic acid side chain, whereas 4-HPAA does not. 4-HPAA is a major
microbial metabolite of dietary polyphenols and has been the subject of more extensive
pharmacological investigation. The broader documented bioactivities of 4-HPAA provide a
valuable scientific context for predicting and exploring the therapeutic potential of 4-HPLA.

Biological Activities of 4-Hydroxyphenyllactic Acid
(4-HPLA)
Antimicrobial and Antifungal Properties

4-HPLA is recognized as a key antifungal compound produced by various lactic acid bacteria,
including Lactobacillus plantarum and Lactobacillus sp. SKO07. This activity is significant in the
context of food biopreservation and potentially in modulating host-pathogen interactions in the
gut. The production of 4-HPLA contributes to the broad antifungal spectrum of these probiotic
organisms. One study demonstrated that Lactobacillus sp. SKO0O7 could produce up to 75
pg/mL of 4-HPLA in standard growth media, a concentration that increased to 1.26 mg/mL with
the addition of its precursor, 4-hydroxyphenylpyruvic acid.

Role in Metabolic Regulation and as a Biomarker

Elevated levels of 4-HPLA in urine and cerebrospinal fluid are clinically significant biomarkers
for inherited metabolic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU)
and tyrosinemia. Its presence can indicate enzymatic deficiencies, like that of p-
hydroxyphenylpyruvate oxidase, or signal gut dysbiosis and bacterial overgrowth. Recent
studies have also highlighted 4-HPLA as a diagnostically important metabolite in conditions
such as post-COVID-19 syndrome and for predicting outcomes in critically ill patients.

Biological Activities of the Related Metabolite: 4-
Hydroxyphenylacetic Acid (4-HPAA)

The extensive research on 4-HPAA offers a functional blueprint for potential activities of 4-
HPLA.

Antioxidant and Hepatoprotective Effects
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4-HPAA demonstrates significant protective effects against drug-induced liver damage. In a
mouse model of acetaminophen (APAP) overdose, 4-HPAA pretreatment ameliorated acute
liver injury. This protection is mediated by the activation of the Nrf2 signaling pathway, which
increases the expression of phase Il detoxification and antioxidant enzymes.

Table 1: Hepatoprotective Effects of 4-HPAA in APAP-Induced Liver Injury

Treatment Group (Dose)

4-HPAA (6 mgl/kg)

Change in 3-Nitrotyrosine
Adduction

32% decrease vs. APAP
group

Nuclear Nrf2 Protein Level
Increase

4-HPAA (12 mg/kg)

50% decrease vs. APAP group

170% increase vs. control

| 4-HPAA (25 mg/kg) | 68% decrease vs. APAP group | 230% increase vs. control |

Nuclear Translocation
of Nrf2

Antioxidant Response
Element (ARE) Binding

Phase Il & Antioxidant
Enzymes (e.g., GCLC)

Reduced Oxidative Stress
& Hepatotoxicity
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4-HPAA Antioxidant Signaling Pathway (Nrf2).

Anti-inflammatory Activity

4-HPAA has been shown to mitigate severe inflammation and edema in a rat model of

seawater aspiration-induced lung injury. The primary mechanism involves the suppression of

Hypoxia-Inducible Factor-1a (HIF-1a), a key regulator of the inflammatory response under

hypoxic conditions. By inhibiting HIF-1a, 4-HPAA reduces the production of pro-inflammatory

cytokines such as TNF-q, IL-13, and IL-6.

Table 2: Anti-inflammatory Effects of 4-HPAA in Acute Lung Injury

12-hour Accumulative
Treatment Group (Dose) .
Mortality

Seawater Aspiration

High (exact % not stated)
(Control)

Effect on Lung Injury

Severe edema,
inflammatory cell
infiltration

4-HPAA (50 mg/kg) No significant protection

Significantly lower than control

4-HPAA (100 mg/kg) (p < 0.05)
p <0O.

Attenuated edema and

inflammation

| 4-HPAA (150 mg/kg) | Significantly lower than control (p < 0.05) | Attenuated edema and

inflammation |
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4-HPAA Anti-inflammatory Pathway (HIF-1a).

Antithrombotic Effects

In a zebrafish model, 4-HPAA demonstrated potent antithrombotic activity by reversing
arachidonic acid-induced thrombosis. Mechanistic studies revealed that this effect is achieved
through the induction of autophagy, mediated by the inhibition of the PISK/AKT/mTOR signaling
pathway.

Table 3: Antithrombotic Activity of 4-HPAA in a Zebrafish Model

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b3416176?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3416176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Treatment Concentration

Effect on Cardiac

Effect on Blood Flow &

Erythrocytes Heart Rate
82.2 yM - -

Significantly increased staining  Significantly increased vs. AA
164.3 uM _ _

area & intensity group

Significantly increased staining  Significantly increased vs. AA
328.6 pM _ _

area & intensity group

| 657.2 UM | - | Increased, but less than lower doses |

4-HPAA

|
E[nhibits

I
l
PI3K/AKT/mTOR
Pathway

|
:Jnhibits

Autophagy Induction

Reduced Thrombosis

Click to download full resolution via product page

4-HPAA Antithrombotic Signaling Pathway.
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Effects on Bone Metabolism

4-HPAA has been identified as an inhibitor of osteoclastogenesis, the process of bone
resorption. In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, 4-
HPAA effectively prevented bone loss. Its mechanism involves reducing reactive oxygen
species (ROS) accumulation via the Nrf2 pathway, which subsequently inhibits the pro-
resorptive NF-kB and MAPK signaling pathways.

Activates
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RANKL Nrf2 Pathway

-
-
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ROS Production
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Pathways
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Bone Resorption
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4-HPAA's Role in Osteoclastogenesis Inhibition.

Key Experimental Protocols
Protocol: Assessing Antifungal Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antifungal potency of
4-HPLA.
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o Preparation of Fungal Inoculum: A target fungal strain (e.g., Aspergillus fumigatus) is cultured
on appropriate agar. Spores are harvested and suspended in a sterile saline solution
containing a wetting agent. The suspension is adjusted to a standard concentration (e.g., 1-5
x 104 CFU/mL).

e Compound Dilution: 4-HPLA is dissolved in a suitable solvent and serially diluted (2-fold) in a
liquid growth medium (e.g., RPMI 1640) across the wells of a 96-well microtiter plate.

 Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension.
The plate includes positive (no compound) and negative (no fungus) controls. The plate is
incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

e MIC Determination: The MIC is defined as the lowest concentration of 4-HPLA that causes
complete visual inhibition of fungal growth.

Prepare Serial Dilutions 'T:%%S;??:(?gg;ﬁfnd Incubate Plate Visually Assess for Growth
of 4-HPLA in 96-well plate togeach well (e.g., 35°C, 24-48h) and Determine MIC

Click to download full resolution via product page

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol: Evaluating Anti-inflammatory Effects of 4-
HPAA in vivo

e Animal Model: Seawater aspiration-induced acute lung injury in Sprague-Dawley rats.

e Grouping and Dosing: Animals are divided into groups: sham, seawater + vehicle, and
seawater + 4-HPAA (e.g., 50, 100, 150 mg/kg, administered intravenously).

« Induction of Injury: Anesthetized rats receive an intratracheal instillation of sterile seawater to
induce lung injury.

e Endpoint Assessment:

o Mortality: Monitored over a 12-hour period.
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o Lung Edema: Lungs are harvested at specific time points (e.g., 4 hours), and the wet-to-
dry weight ratio is calculated.

o Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) is collected to count white
blood cells. Levels of TNF-q, IL-1[3, and IL-6 in lung tissue homogenates are quantified
using ELISA.

o Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess tissue
damage and inflammatory cell infiltration.

Protocol: Assessing Hepatoprotective Effects of 4-HPAA
in vivo
e Animal Model: Acetaminophen (APAP)-induced hepatotoxicity in C57BL/6 mice.

e Grouping and Dosing: Mice are pre-treated with 4-HPAA (e.qg., 6, 12, 25 mg/kg, oral gavage)
for 3 consecutive days. A control group receives vehicle.

¢ Induction of Injury: One hour after the final 4-HPAA dose, mice receive a single
intraperitoneal injection of a toxic APAP dose (e.g., 300 mg/kg).

e Endpoint Assessment (after 24 hours):

o Liver Function: Serum is collected to measure levels of alanine aminotransferase (ALT)
and aspartate aminotransferase (AST).

o Oxidative Stress Markers: Liver tissue is homogenized to measure levels of
malondialdehyde (MDA), glutathione (GSH), and 3-nitrotyrosine.

o Protein Expression: Nuclear and cytosolic fractions of liver cells are separated for Western
blot analysis of Nrf2 translocation and expression of downstream enzymes like GCLC.

Protocol: Evaluating Anti-osteoporotic Effects of 4-
HPAA in vivo

e Animal Model: Ovariectomy (OVX)-induced osteoporosis in C57BL/6 mice to mimic
postmenopausal bone loss.
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e Grouping and Treatment: Following surgical ovariectomy or sham operation, mice are
allowed to recover and develop bone loss (e.g., 4-8 weeks). Treatment groups then receive
4-HPAA or vehicle daily for a specified period (e.g., 4-6 weeks).

e Endpoint Assessment:

o Bone Microarchitecture: The femur or tibia is harvested, and bone mineral density (BMD),
bone volume fraction (BV/TV), trabecular number (Th.N), and trabecular separation
(Th.Sp) are quantified using micro-computed tomography (micro-CT).

o Histomorphometry: Bone sections are stained (e.g., TRAP staining for osteoclasts) to
visualize and quantify bone cells and structure.

o Serum Biomarkers: Blood samples can be analyzed for markers of bone turnover, such as
osteocalcin or CTX-I.

Applications in Drug Development and Future
Perspectives

The available data positions 4-HPLA as a promising biomarker for metabolic diseases and gut
health. Its inherent antifungal activity suggests potential applications as a natural preservative
or as a topical therapeutic agent.

The extensive pharmacological profile of the related metabolite, 4-HPAA, provides a strong
rationale for investigating 4-HPLA in similar therapeutic contexts. Future research should focus
on:

o Quantitative Bioactivity: Determining the IC50 and MIC values of 4-HPLA against a broad
range of microbial pathogens and in various antioxidant assays.

e Pharmacological Screening: Evaluating 4-HPLA in established animal models for
inflammation, metabolic syndrome, thrombosis, and osteoporosis to determine if it shares
the potent activities of 4-HPAA.

e Mechanism of Action: Elucidating the specific signaling pathways modulated by 4-HPLA to
understand its molecular targets.
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Conclusion

4-Hydroxyphenyllactic acid is a microbially-derived metabolite with established antifungal
properties and significant utility as a clinical biomarker. While its full therapeutic potential
remains to be unlocked, the comprehensive biological activities of the closely related molecule,
4-HPAA, highlight promising avenues for future investigation. The antioxidant, anti-
inflammatory, and metabolic regulatory effects demonstrated by 4-HPAA suggest that 4-HPLA
could be a valuable lead compound for developing novel therapeutics for a range of human
diseases. Further targeted research is essential to fully characterize its pharmacological profile
and translate its potential into clinical applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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